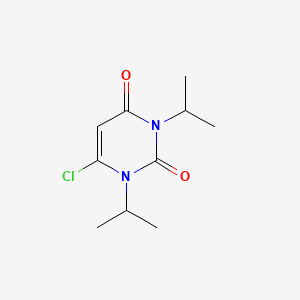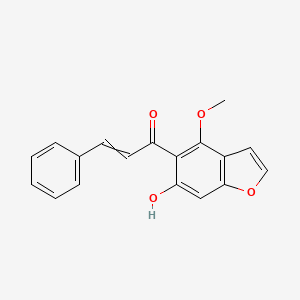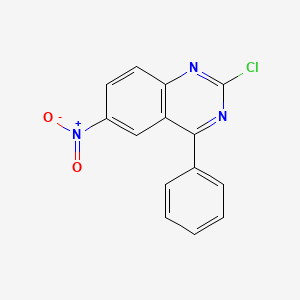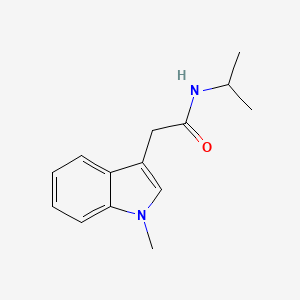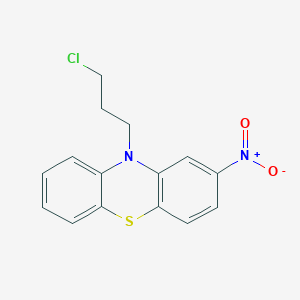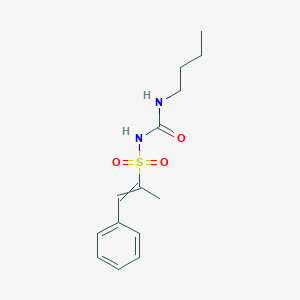
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is an organic compound with a complex structure that includes a butylcarbamoyl group, a phenylpropene backbone, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenylpropene derivative with a sulfonamide precursor under controlled conditions. The butylcarbamoyl group is introduced through a carbamoylation reaction, often using reagents like butyl isocyanate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butylcarbamoyl)-4-methoxyphenyl-indole: Shares a similar carbamoyl group but differs in the aromatic backbone.
N,N′-di(n-butylcarbamoyl)pyridine-2,6-dicarboxamide: Contains a pyridine ring and multiple carbamoyl groups.
Uniqueness
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is unique due to its combination of a phenylpropene backbone with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
56752-77-3 |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
1-butyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-10-15-14(17)16-20(18,19)12(2)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
MHMJXFARCPRCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


